molecular formula C12H19N3 B12655184 4-(Phenylamino)piperidine-4-methylamine CAS No. 83949-41-1

4-(Phenylamino)piperidine-4-methylamine

Cat. No.: B12655184
CAS No.: 83949-41-1
M. Wt: 205.30 g/mol
InChI Key: ZTXCELVEIDRPHK-UHFFFAOYSA-N
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Description

4-(Phenylamino)piperidine-4-methylamine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both phenyl and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino)piperidine-4-methylamine typically involves multi-component reactions. One common method is the pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of dual-functional ionic liquids as catalysts can enhance the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)piperidine-4-methylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce secondary amines.

Scientific Research Applications

4-(Phenylamino)piperidine-4-methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Phenylamino)piperidine-4-methylamine involves its interaction with molecular targets such as enzymes and receptors. The phenyl and amino groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity. Specific pathways involved may include neurotransmitter modulation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylpiperidin-4-amine: This compound is structurally similar but lacks the methylamine group.

    1-N-Boc-4-(Phenylamino)piperidine: This compound includes a tert-butoxycarbonyl protecting group, making it more stable under certain conditions.

    Norfentanyl: A derivative used in the synthesis of fentanyl, it has a similar piperidine core but different functional groups.

Uniqueness

4-(Phenylamino)piperidine-4-methylamine is unique due to its specific combination of phenyl and amino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

CAS No.

83949-41-1

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

4-(aminomethyl)-N-phenylpiperidin-4-amine

InChI

InChI=1S/C12H19N3/c13-10-12(6-8-14-9-7-12)15-11-4-2-1-3-5-11/h1-5,14-15H,6-10,13H2

InChI Key

ZTXCELVEIDRPHK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CN)NC2=CC=CC=C2

Origin of Product

United States

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